

Technical Support Center: FHD-286 Clinical Trial Safety

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Compound of Interest		
Compound Name:	Fhd-286	
Cat. No.:	B8820906	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) and overall safety profile of **FHD-286** as observed in clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental and clinical use of this BRG1/BRM inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the established dose-limiting toxicities (DLTs) for FHD-286 in clinical trials?

A1: In the Phase 1 dose-escalation study (NCT04891757) involving patients with relapsed or refractory acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS), the following DLTs were identified:

- Grade 3 hyperbilirubinemia at the 5 mg once daily dose level.[1][2]
- Grade 3 muscular weakness at the 10 mg once daily dose level.[1][2]

The 10 mg once daily dosage was determined to be not tolerated.[1][2]

Q2: A patient in our study is presenting with fever, respiratory distress, and fluid retention. What could be the cause and how should it be managed?

Troubleshooting & Optimization





A2: These symptoms are characteristic of Differentiation Syndrome (DS), which is a known serious adverse event associated with **FHD-286**.[1][2] DS is linked to the drug's mechanism of action, which promotes the differentiation of leukemic cells.[1] In the Phase 1 trial, DS was the most common serious treatment-related adverse event (TRAE), occurring in 10% of patients.[1] [2] An independent committee later adjudicated DS in 15% of patients, with some cases being severe (Grade 3 or 4).[1][2]

Troubleshooting Steps for Suspected Differentiation Syndrome:

- Immediate Action: Promptly notify the principal investigator and the medical monitor.
- Monitoring: Closely monitor vital signs, respiratory status, and fluid balance.
- Management: Guidelines for monitoring and managing suspected DS should be strictly
 followed as per the clinical trial protocol.[1] This may involve the initiation of corticosteroids
 and supportive care.
- Reporting: Report the adverse event according to the study's safety reporting guidelines.

A partial clinical hold was previously placed on the **FHD-286** trial for AML/MDS by the FDA following a patient death potentially related to differentiation syndrome, underscoring the critical nature of this toxicity.[3]

Q3: What are the most common, non-dose-limiting adverse events observed with **FHD-286**?

A3: The most frequently reported treatment-related adverse events (TRAEs) are predominantly Grade 1 to 2. These include:

- Dry mouth (27.5%)[2]
- Increased alanine aminotransferase (ALT) (20%)[2]
- Increased blood bilirubin[4]
- Rash[4]

Other Grade 3 or higher TRAEs that have been noted include hypocalcemia and stomatitis.[4]







Q4: Are there any significant drug-drug interactions to be aware of when administering **FHD-286**?

A4: Yes. **FHD-286** is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Concomitant administration with moderate or strong CYP3A4 inhibitors can lead to higher plasma exposure of **FHD-286**, potentially increasing the risk of toxicities.[1][2] This is particularly relevant for patients receiving triazole antifungal agents, which are common in this patient population.[1] The dosing of **FHD-286** may need to be adjusted when co-administered with such inhibitors.[1]

Quantitative Data Summary

The following table summarizes the key dose-limiting and other significant treatment-related adverse events from the Phase 1 study of **FHD-286** in patients with advanced myeloid malignancies.



Toxicity	Grade	Dose Level at Onset	Frequency/Inci dence	Citation(s)
Dose-Limiting Toxicities				
Hyperbilirubinemi a	3	5 mg once daily	One patient	[1][2]
Muscular Weakness	3	10 mg once daily	One patient	[1][2]
Other Significant TRAEs				
Differentiation Syndrome	Serious	All doses	10% reported as serious TRAE; 15% adjudicated by independent committee	[1][2]
3	All doses	5 patients	[1][2]	_
4	All doses	1 patient	[1][2]	
Dry Mouth	1-2	All doses	27.5% of patients	[2]
Increased ALT	1-2	All doses	20% of patients	[2]
Increased Blood Bilirubin	≥3	All doses	Reported as a common Grade 3 or higher TRAE	[4]
Hypocalcemia	≥3	All doses	Reported as a common Grade 3 or higher TRAE	[4]
Stomatitis	≥3	All doses	Reported as a common Grade 3 or higher TRAE	[4]

Experimental Protocols



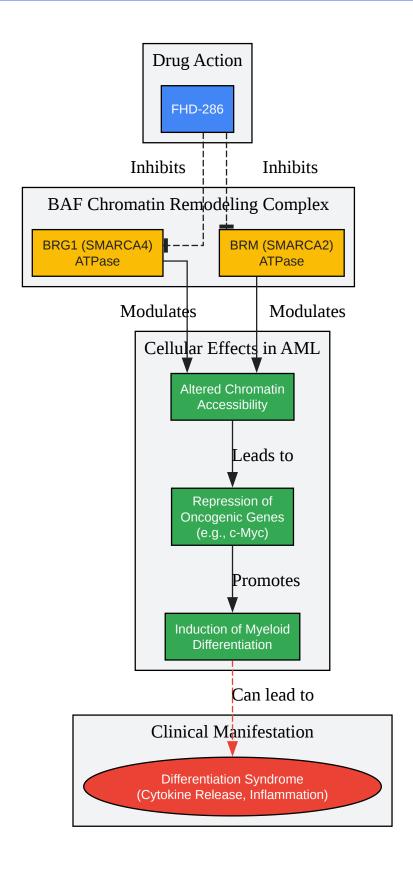
Protocol for Identification of Dose-Limiting Toxicities (Phase 1, NCT04891757)

The Phase 1 study of **FHD-286** in patients with relapsed/refractory AML or MDS employed a dose-escalation design to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose(s).[1]

- Study Design: The trial was an open-label, single-arm, non-randomized study. **FHD-286** was administered orally once daily in 28-day cycles.[1]
- Dose Escalation Strategy:
 - Initially, single-patient cohorts were used for dose escalation.[1]
 - The study transitioned to a traditional 3+3 design after one patient experienced any doselimiting toxicity (DLT) or a treatment-related Grade ≥2 toxicity within the first 28 days.[1]
- DLT Evaluation Period: The DLT evaluation period was defined as the first 28 days (Cycle 1) of treatment.[1]
- Decision Making: Dose-escalation decisions were based on a comprehensive review of safety, clinical activity, pharmacokinetic (PK), and pharmacodynamic data from a given cohort after at least three DLT-evaluable patients had completed Cycle 1.[1]

Visualizations Signaling Pathway and Mechanism of Toxicity





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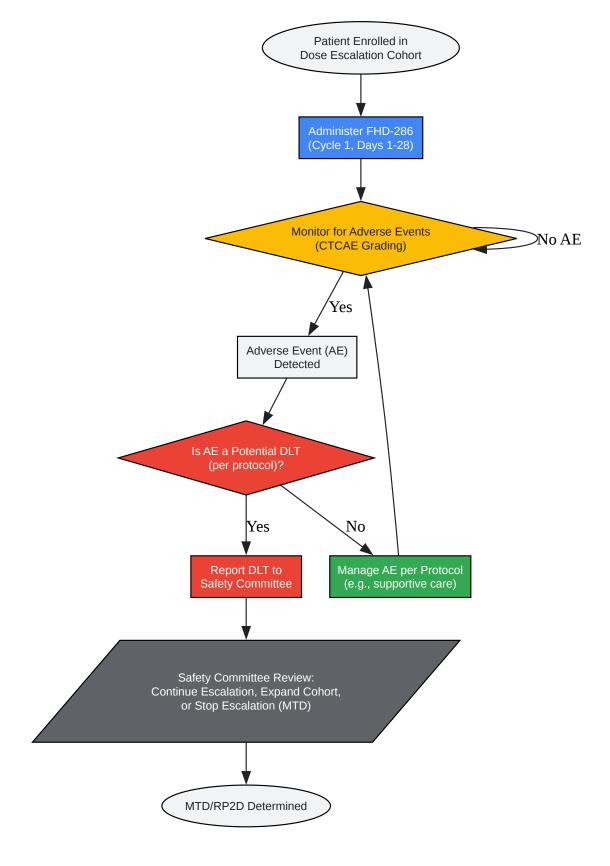


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Caption: Mechanism of **FHD-286** leading to myeloid differentiation and potential for Differentiation Syndrome.

Workflow for DLT Identification and Management in a Clinical Trial





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Caption: Workflow for identifying and managing Dose-Limiting Toxicities (DLTs) in a clinical trial setting.

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